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Compound of Interest

Compound Name:

2-Chloro-N-(2-

ethylphenyl)pyridine-4-

carboxamide

CAS No.: 1019323-34-2

Cat. No.: B3341042

Get Quote

Executive Summary
This technical guide addresses the physicochemical profiling, structural validation, and

analytical handling of the chemical formula C₁₄H₁₃ClN₂O.[1] While this formula corresponds to

multiple isomeric entities—ranging from benzamide derivatives (drug synthesis intermediates)

to hydrazones and functionalized pyrazoles—this document focuses on the rigorous

methodology required to distinguish these isomers in a drug development context.[1]

The guide is designed for medicinal chemists and analytical scientists, prioritizing Exact Mass

validation, Isotopic Abundance analysis (crucial for Chlorine-containing compounds), and NMR-

based structural assignment.[1]

Part 1: Physicochemical Core & Elemental Logic
The first step in characterizing any unknown or synthesized ligand with this formula is

establishing the theoretical baseline.[1] The presence of Chlorine (Cl) introduces a distinct

isotopic signature that serves as a primary validation checkpoint.[1]
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Fundamental Constants
Property Value Technical Note

Molecular Formula C₁₄H₁₃ClN₂O

Average Molecular Weight 260.72 g/mol
Used for molarity calculations

in dosing.[1]

Monoisotopic Mass 260.07164 g/mol

CRITICAL: Use this value for

High-Resolution Mass

Spectrometry (HRMS)

extraction windows (±5 ppm).

[1]

Degree of Unsaturation 9

Indicates high aromaticity

(likely two benzene rings + 1

double bond equivalent).[1]

Heavy Atom Count 18

LogP (Predicted) ~2.5 – 3.5
Lipophilic; likely requires

DMSO for stock solutions.[1]

Elemental Composition & Isotopic Pattern
For C₁₄H₁₃ClN₂O, the chlorine atom provides a "self-validating" spectral tag.[1]

Carbon (C): 64.49%[1]

Hydrogen (H): 5.03%[1]

Chlorine (Cl): 13.60%[1]

Nitrogen (N): 10.74%[1]

Oxygen (O): 6.14%[1]

The Chlorine Signature: In Mass Spectrometry, you must observe a characteristic 3:1 intensity

ratio between the M+ (260.[1]07) and M+2 (262.[1]07) peaks due to the natural abundance of
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³⁵Cl (75.77%) and ³⁷Cl (24.23%).[1] Absence of this pattern indicates incorrect synthesis (e.g.,

defluorination or dechlorination).

Part 2: Structural Isomerism & Case Studies
Since C₁₄H₁₃ClN₂O is a scaffold rather than a single drug, we examine two primary structural

classes relevant to pharmaceutical research.

Candidate A: The Benzamide Scaffold
Name:N-(4-Amino-2-chloro-5-methylphenyl)benzamide

Relevance: Common intermediate in the synthesis of kinase inhibitors.[1]

Structural Logic: Two benzene rings linked by an amide bond.[1] The "Degree of

Unsaturation" (9) is satisfied by 2 rings (8) + 1 amide carbonyl (1).[1]

Candidate B: The Hydrazone Derivative
Name:p-Anisaldehyde (p-chlorophenyl)hydrazone

Relevance: Used in hydrazone-based linker chemistry.[1]

Structural Logic: Two benzene rings linked by a hydrazone (-C=N-N-) bridge.[1]

Isomer Differentiation Workflow
The following diagram illustrates the decision tree for identifying the correct isomer using

standard analytical techniques.
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Unknown Sample
(C14H13ClN2O)

Step 1: IR Spectroscopy
(Carbonyl Region)

Strong Peak
1650-1690 cm⁻¹

Amide C=O Detected

Weak/No Peak >1650
Strong C=N ~1600 cm⁻¹

Imine C=N Detected

Step 2: 1H NMR
(Exchangeable Protons)

Candidate A:
Benzamide Derivative

(1 Amide NH, 1 Amine NH2)

Singlet ~10ppm (NH)
Broad ~4-6ppm (NH2)

Candidate B:
Hydrazone Derivative

(1 Hydrazone NH)

Singlet ~8-9ppm (NH)
No NH2 signal

Click to download full resolution via product page

Figure 1: Analytical decision tree for differentiating primary C₁₄H₁₃ClN₂O isomers.

Part 3: Analytical Validation Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Confirm elemental formula and chlorine presence.[1]

Solvent: Methanol (LC-MS Grade) + 0.1% Formic Acid.[1]

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Target Ions:

[1]
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[1]

Acceptance Criteria:

Mass error < 5 ppm.[1]

Isotope pattern matching theoretical simulation for C₁₄H₁₃ClN₂O (verify the ³⁷Cl peak at

M+2).

Nuclear Magnetic Resonance (NMR) Profiling
Objective: Structural elucidation (Example: N-(4-Amino-2-chloro-5-methylphenyl)benzamide).

Solvent: DMSO-d₆ (Chloroform-d may cause precipitation of amides).[1]

Key Signals to Validate:

Methyl Group: Look for a singlet integrating to 3H around 2.1 - 2.3 ppm (Ar-CH₃).[1]

Amine Protons: If the structure is the amino-benzamide, look for a broad singlet (2H)

around 5.0 - 6.5 ppm (Ar-NH₂), exchangeable with D₂O.[1]

Amide Proton: A sharp downfield singlet (1H) around 9.5 - 10.5 ppm (-NH-CO-).[1]

Aromatic Region: 9 protons total.[1] Integration in the 6.5 - 8.0 ppm range is complex; use

2D COSY to map spin systems.[1]

HPLC Purity Method
Objective: Quantify purity for biological assays.
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-

C18, 3.5 µm, 4.6 x 100 mm)

Mobile Phase A Water + 0.1% TFA

Mobile Phase B Acetonitrile + 0.1% TFA

Gradient 5% B to 95% B over 10 minutes.

Flow Rate 1.0 mL/min

Detection
UV at 254 nm (aromatic) and 210 nm (amide

bond).[1]

Retention Time
Expected ~4.5 - 6.0 min (highly dependent on

isomer lipophilicity).[1]

Part 4: Safety & Handling (E-E-A-T)[1]
As a Senior Scientist, I must emphasize that compounds with the C₁₄H₁₃ClN₂O formula are

often skin sensitizers or irritants due to the chloro-aromatic and amide/hydrazone moieties.[1]

Containment: Weigh only in a functioning fume hood.

Solubility: Most isomers are poorly soluble in water.[1]

Protocol: Dissolve in 100% DMSO to create a 10 mM stock solution. Sonicate for 5

minutes.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent

hydrolysis of the amide/imine bond.[1]

Disposal: Chlorinated organic waste. Do not mix with aqueous acid waste streams if

hydrazones are suspected (potential for toxic hydrazine release upon hydrolysis).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CID 52102142 | C12H14ClN2O+ | CID 52102142 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [C14H13ClN2O: Structural Elucidation and
Physicochemical Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3341042/docs#c14h13cln2o-structural-elucidation-
and-physicochemical-characterization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/211759
https://pubchem.ncbi.nlm.nih.gov/compound/52102142
https://drugs.ncats.io/drug/N-(4-Amino-2-chloro-5-methylphenyl)benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/52102142
https://www.benchchem.com/product/b3341042?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/52102142
https://www.benchchem.com/product/b3341042/docs#c14h13cln2o-structural-elucidation-and-physicochemical-characterization-guide
https://www.benchchem.com/product/b3341042/docs#c14h13cln2o-structural-elucidation-and-physicochemical-characterization-guide
https://www.benchchem.com/product/b3341042/docs#c14h13cln2o-structural-elucidation-and-physicochemical-characterization-guide
https://www.benchchem.com/product/b3341042/docs#c14h13cln2o-structural-elucidation-and-physicochemical-characterization-guide
https://www.benchchem.com/product/b3341042?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3341042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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